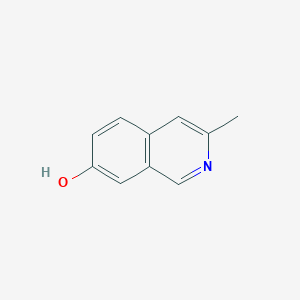

3-Methylisoquinolin-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methylisoquinolin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-4-8-2-3-10(12)5-9(8)6-11-7/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFGJQKHZPXWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70490691 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63485-73-4 | |

| Record name | 3-Methylisoquinolin-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70490691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Methylisoquinolin-7-ol. As a member of the pharmacologically significant isoquinoline family, this compound presents an intriguing scaffold for further investigation in medicinal chemistry and materials science. This document consolidates available data on related structures and provides expert insights into its reactivity, spectroscopic characteristics, and prospective utility. By offering detailed theoretical and practical perspectives, this guide aims to be an essential resource for researchers engaged in the exploration of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic motif prevalent in a vast array of natural products and synthetic compounds that exhibit significant biological activities.[1] From the potent analgesic properties of morphine to the vasodilatory effects of papaverine, isoquinoline alkaloids have long been a cornerstone of pharmacology.[1] The functionalization of the isoquinoline core allows for the fine-tuning of its physicochemical and biological properties, leading to the development of novel therapeutic agents in oncology, neurology, and infectious diseases.[2] 3-Methylisoquinolin-7-ol, a less-explored derivative, combines the key structural features of a methyl group at the 3-position and a hydroxyl group at the 7-position, offering unique opportunities for chemical modification and biological interaction. This guide will delve into the core chemical characteristics of this promising molecule.

Molecular Structure and Physicochemical Properties

3-Methylisoquinolin-7-ol is a bicyclic aromatic compound with the molecular formula C₁₀H₉NO and a molecular weight of 159.18 g/mol . The structure features a pyridine ring fused to a benzene ring, with a methyl substituent at the C-3 position and a hydroxyl group at the C-7 position.

Table 1: Physicochemical Properties of 3-Methylisoquinolin-7-ol

| Property | Value | Source/Predicted |

| CAS Number | 63485-73-4 | [Vendor Information] |

| Molecular Formula | C₁₀H₉NO | [Vendor Information] |

| Molecular Weight | 159.18 g/mol | [Calculated] |

| Melting Point | 252-255 °C | [Vendor Information] |

| Boiling Point | 330 °C | [Vendor Information] |

| Density | 1.210 g/cm³ | [Vendor Information] |

| pKa (most acidic) | ~9.0 (phenolic hydroxyl) | Predicted |

| pKa (most basic) | ~5.0 (isoquinoline nitrogen) | Predicted |

| LogP | ~1.8 | Predicted |

| Hydrogen Bond Donors | 1 | [Calculated] |

| Hydrogen Bond Acceptors | 2 | [Calculated] |

Solubility Profile

While experimental data for 3-Methylisoquinolin-7-ol is scarce, its solubility can be inferred from its structure. The presence of the polar hydroxyl group suggests a higher affinity for polar solvents compared to its non-hydroxylated counterpart, 3-methylisoquinoline. It is predicted to be sparingly soluble in water and soluble in polar organic solvents such as ethanol, methanol, and DMSO. The phenolic hydroxyl group allows for salt formation with bases, which would significantly increase its aqueous solubility.

Synthesis of 3-Methylisoquinolin-7-ol: A Proposed Route

Proposed Experimental Protocol: A Bischler-Napieralski Approach

This protocol outlines a plausible multi-step synthesis.

Step 1: Synthesis of N-(1-(3-methoxyphenyl)ethyl)acetamide

-

To a solution of 1-(m-methoxyphenyl)ethan-1-one in methanol, add ammonium acetate and sodium cyanoborohydride.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

To the crude amine, add acetic anhydride and pyridine.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer and concentrate to yield the desired amide.

Step 2: Cyclization to 3-Methyl-7-methoxyisoquinoline

-

To a solution of N-(1-(3-methoxyphenyl)ethyl)acetamide in anhydrous toluene, add phosphorus pentoxide.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully quench with ice-water.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution.

-

Extract the product with ethyl acetate.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Demethylation to 3-Methylisoquinolin-7-ol

-

Dissolve 3-Methyl-7-methoxyisoquinoline in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of boron tribromide in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and adjust the pH to ~8 with a saturated sodium bicarbonate solution.

-

Collect the precipitated solid by filtration, wash with water, and dry to afford 3-Methylisoquinolin-7-ol.

Spectroscopic Characterization

While experimental spectra for 3-Methylisoquinolin-7-ol are not widely published, its spectroscopic characteristics can be predicted based on the analysis of related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The hydroxyl group's presence will influence the chemical shifts of the protons on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Methylisoquinolin-7-ol (in DMSO-d₆)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OH | ~9.5-10.5 | br s |

| H-1 | ~9.0-9.2 | s |

| H-4 | ~7.8-8.0 | s |

| H-5 | ~7.6-7.8 | d |

| H-6 | ~7.0-7.2 | dd |

| H-8 | ~7.3-7.5 | d |

| -CH₃ | ~2.5-2.7 | s |

¹³C NMR Spectroscopy

The carbon NMR spectrum will reflect the 10 unique carbon atoms in the molecule. The chemical shifts will be influenced by the electron-donating hydroxyl group and the methyl group.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Methylisoquinolin-7-ol (in DMSO-d₆)

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C=O (if in keto-tautomer) | N/A |

| Aromatic C-O | ~155-160 |

| Aromatic C-N | ~150-155 |

| Aromatic C-H | ~110-140 |

| Aromatic Quaternary C | ~120-145 |

| -CH₃ | ~20-25 |

Mass Spectrometry

The electron ionization mass spectrum of 3-Methylisoquinolin-7-ol is expected to show a prominent molecular ion peak (M⁺) at m/z 159. The fragmentation pattern will likely involve the loss of a hydrogen atom, a methyl radical, and carbon monoxide.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the O-H, C-H, C=N, and C=C bonds.

Table 4: Predicted IR Absorption Frequencies for 3-Methylisoquinolin-7-ol

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (phenol) | 3200-3600 | Strong, broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| C=N stretch | 1620-1650 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-O stretch (phenol) | 1200-1260 | Strong |

Chemical Reactivity

The reactivity of 3-Methylisoquinolin-7-ol is dictated by the interplay of the electron-rich phenolic ring and the electron-deficient pyridine ring, as well as the reactivity of the hydroxyl and methyl groups.

Reactions of the Isoquinoline Core

-

Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl group, directing electrophiles primarily to the ortho and para positions (C-6 and C-8). The pyridine ring is generally deactivated towards electrophilic attack.

-

Nucleophilic Aromatic Substitution: The pyridine ring is susceptible to nucleophilic attack, particularly at the C-1 position, especially after N-oxidation.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can undergo a variety of reactions, including:

-

O-Alkylation and O-Acylation: Reaction with alkyl halides or acyl halides in the presence of a base will yield the corresponding ethers and esters.

-

Williamson Ether Synthesis: Formation of an ether by reacting the corresponding phenoxide with an alkyl halide.

-

Electrophilic Substitution on the Ring: The hydroxyl group strongly activates the benzene ring for reactions such as halogenation, nitration, and sulfonation.[7][8]

Reactions of the Methyl Group

The methyl group at the 3-position is relatively unreactive but can undergo oxidation under strong conditions.

Potential Applications in Research and Drug Development

While specific biological activities of 3-Methylisoquinolin-7-ol have not been extensively reported, the isoquinoline scaffold is a well-established pharmacophore.[1][2][9] Derivatives of isoquinoline have demonstrated a wide range of therapeutic effects, suggesting that 3-Methylisoquinolin-7-ol could serve as a valuable building block for the synthesis of novel bioactive molecules.

-

Anticancer Agents: Many isoquinoline derivatives exhibit potent anticancer activity.[2] The 3-methyl and 7-hydroxyl groups on this scaffold could be further functionalized to explore interactions with various cancer-related targets.

-

Antimicrobial Agents: The isoquinoline core is present in several natural and synthetic antimicrobial compounds.

-

Neurological Disorders: Tetrahydroisoquinoline derivatives, which can be synthesized from isoquinolines, have shown activity in models of various neurological disorders.[10]

-

Enzyme Inhibitors: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for the design of enzyme inhibitors.

Conclusion

3-Methylisoquinolin-7-ol represents a versatile and under-explored chemical entity with significant potential for applications in medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of its physicochemical properties, a plausible synthetic strategy, predicted spectroscopic data, and a discussion of its chemical reactivity. By consolidating this information, we hope to stimulate further research into this promising molecule and facilitate the development of novel compounds with valuable biological and material properties.

References

-

Royal Society of Chemistry. (n.d.). 13C NMR (CDCl3, 125 MHz) δ 14.3, 6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. PubMed Central. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylisoquinoline. PubChem. Retrieved from [Link]

-

Stoltz, B. M., et al. (2009). Expedient synthesis of 3-hydroxyisoquinolines and 2-hydroxy-1,4-naphthoquinones via one-pot aryne acyl-alkylation/condensation. Organic & Biomolecular Chemistry, 7(23), 4960-4962. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). SYNTHESIS OF 3-METHYL ISOQUINOLINES. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Unknown. (n.d.). Phenol reaction. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

-

Indian Academy of Sciences. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Heterogeneous Cu(II)/L-His@Fe3O4 nanocatalyst: a novel, efficient and magnetically-recoverable catalysts for organic transformations in green solvents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

-

ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. Retrieved from [Link]

-

Unknown. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

-

PubMed. (n.d.). The synthesis of 3-methylisoquinolines. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenols. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and evaluation of 3-trifluoromethyl-7-substituted-1,2,3, 4-tetrahydroisoquinolines as selective inhibitors of phenylethanolamine N-methyltransferase versus the alpha(2)-adrenoceptor. Retrieved from [Link]

-

Unknown. (2024). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Retrieved from [Link]

-

Unknown. (n.d.). TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Methyl 7-hydroxyisoquinoline-4-carboxylate. Retrieved from [Link]

-

MDPI. (2025). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Phenol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Preprints.org. (n.d.). Review on, Biosynthesis, Isolation, Analytical Techniques, and Pharmacological Activities of Taxifolin. Retrieved from [Link]

-

W.W. Norton. (n.d.). 7.5 Substitution, Nucleophilic, Bimolecular: The SN2 Reaction. Retrieved from [Link]

Sources

- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. mlsu.ac.in [mlsu.ac.in]

- 8. byjus.com [byjus.com]

- 9. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]

- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylisoquinolin-7-ol synthesis protocols

An In-depth Technical Guide to the Synthesis of 3-Methylisoquinolin-7-ol

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview of robust and validated protocols for the synthesis of 3-Methylisoquinolin-7-ol. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and pharmaceutical agents.[1][2] The specific substitution pattern of a methyl group at the C3 position and a hydroxyl group at the C7 position presents unique synthetic challenges and opportunities.

This document moves beyond simple procedural lists to offer insights into the causality behind experimental choices, potential pitfalls, and optimization strategies. The protocols described herein are grounded in established chemical principles and supported by authoritative literature, ensuring scientific integrity and reproducibility.

Retrosynthetic Analysis and Strategic Planning

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and viable starting materials. For 3-Methylisoquinolin-7-ol, two primary retrosynthetic pathways emerge, based on the classical methods for isoquinoline ring construction: the Pomeranz-Fritsch and the Bischler-Napieralski reactions.

The choice between these pathways often depends on the availability and cost of starting materials, desired scale, and tolerance for specific reaction conditions. A crucial consideration for both routes is the management of the free phenolic hydroxyl group, which can interfere with the strongly acidic conditions required for cyclization. Therefore, a common strategy involves using a protected starting material, such as 3-methoxybenzaldehyde or N-[2-(3-methoxyphenyl)ethyl]acetamide, followed by a final deprotection step.[3]

Synthesis via Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a powerful method for constructing the isoquinoline core from a benzaldehyde and a 2,2-dialkoxyethylamine.[4][5] To achieve the desired 3-methyl substitution, a modified amino-acetal is required. The overall strategy involves the acid-catalyzed cyclization of a benzalaminoacetal intermediate.[6][7]

Mechanistic Rationale

The reaction proceeds in two main stages. First, the condensation of 3-methoxybenzaldehyde with 1,1-dimethoxypropan-2-amine forms the Schiff base (an N-benzyl-1,1-dimethoxypropan-2-imine intermediate). In the presence of a strong acid, typically concentrated sulfuric acid, the acetal is hydrolyzed, and the resulting iminium ion undergoes an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring to form the isoquinoline nucleus.[4] Subsequent elimination of water and methanol yields the aromatic 3-methyl-7-methoxyisoquinoline.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methyl-7-methoxyisoquinoline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Methoxybenzaldehyde | 1.0 | 136.15 | 13.6 g |

| 1,1-Dimethoxypropan-2-amine | 1.05 | 119.16 | 12.5 g |

| Concentrated H₂SO₄ (98%) | - | 98.08 | ~100 mL |

-

Intermediate Formation: In a round-bottom flask, combine 3-methoxybenzaldehyde and 1,1-dimethoxypropan-2-amine. The condensation to the Schiff base can be performed neat or in a non-polar solvent like toluene with azeotropic removal of water. Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting aldehyde.

-

Cyclization: Cool a flask containing concentrated sulfuric acid to 0°C in an ice bath. Slowly add the crude Schiff base intermediate dropwise to the stirred sulfuric acid over 30-60 minutes, ensuring the temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by quenching a small aliquot in water, basifying, extracting with an organic solvent, and analyzing via TLC or LC-MS.[3]

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. Basify the cold aqueous solution to a pH > 10 using a concentrated sodium hydroxide solution, ensuring the temperature is kept low.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 3-methyl-7-methoxyisoquinoline.[8]

Step 2: Demethylation to 3-Methylisoquinolin-7-ol

Cleavage of the aryl methyl ether is necessary to yield the final product. Boron tribromide (BBr₃) is highly effective but requires careful handling, while hydrobromic acid (HBr) is a common alternative.[3]

-

Reaction Setup: Dissolve the purified 3-methyl-7-methoxyisoquinoline (1.0 eq) in an anhydrous solvent such as dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Reagent Addition: Cool the solution to -78°C (dry ice/acetone bath). Add a solution of BBr₃ (1.1 - 1.5 eq) in dichloromethane dropwise.

-

Reaction: Allow the reaction to stir at -78°C for 1 hour and then warm to room temperature, stirring for an additional 2-6 hours until TLC shows complete consumption of the starting material.

-

Quenching & Work-up: Carefully quench the reaction by slowly adding methanol at 0°C. Remove the solvent under reduced pressure. The residue can be co-evaporated with methanol several times to remove boron salts. Dissolve the residue in water, basify with a saturated sodium bicarbonate solution, and extract the product into an organic solvent.

-

Purification: Dry the combined organic extracts, concentrate, and purify the crude solid by recrystallization or column chromatography to afford pure 3-Methylisoquinolin-7-ol.

Synthesis via Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines via the intramolecular cyclization of a β-arylethylamide.[9][10] A subsequent dehydrogenation (aromatization) step is required to furnish the final isoquinoline product.

Mechanistic Rationale

The synthesis begins with the acylation of 2-(3-methoxyphenyl)ethanamine with acetic anhydride to form the key intermediate, N-[2-(3-methoxyphenyl)ethyl]acetamide. This amide is then treated with a dehydrating agent, such as phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), which promotes an intramolecular electrophilic aromatic substitution.[11][12] This cyclization yields 1-methyl-7-methoxy-3,4-dihydroisoquinoline. The final step involves the dehydrogenation of this intermediate, typically using a palladium on carbon (Pd/C) catalyst at elevated temperatures, to introduce the second double bond and form the aromatic isoquinoline ring.[10]

Detailed Experimental Protocol

Step 1: Synthesis of N-[2-(3-Methoxyphenyl)ethyl]acetamide

-

Dissolve 2-(3-methoxyphenyl)ethanamine (1.0 eq) in a suitable solvent (e.g., dichloromethane) with a non-nucleophilic base like triethylamine (1.2 eq).

-

Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Perform an aqueous work-up, washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer and concentrate to obtain the amide, which is often pure enough for the next step.

Step 2: Cyclization and Dehydrogenation to 3-Methyl-7-methoxyisoquinoline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount |

| N-[2-(3-methoxyphenyl)ethyl]acetamide | 1.0 | 193.24 | 19.3 g |

| Phosphoryl chloride (POCl₃) | 2.0-3.0 | 153.33 | ~28-42 mL |

| 10% Palladium on Carbon (Pd/C) | catalytic | - | ~1-2 g |

| Solvent (e.g., Toluene for cyclization, Decalin for dehydrogenation) | - | - | - |

-

Cyclization: Dissolve the amide in anhydrous toluene and add POCl₃. Reflux the mixture for 2-4 hours.[10] Cool the reaction, carefully quench with ice, basify with NaOH, and extract the 3,4-dihydroisoquinoline intermediate.

-

Dehydrogenation: Dissolve the crude dihydroisoquinoline intermediate in a high-boiling solvent like decalin or xylenes. Add 10% Pd/C catalyst (approx. 10% by weight of the substrate).

-

Reflux the mixture for 6-12 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

-

Purification: Cool the reaction mixture, filter through a pad of celite to remove the Pd/C catalyst, and wash the celite pad with the solvent. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield 3-methyl-7-methoxyisoquinoline.

Step 3: Demethylation to 3-Methylisoquinolin-7-ol

This step is identical to Step 2 of the Pomeranz-Fritsch protocol described in section 2.2.

Comparative Analysis and Troubleshooting

| Feature | Pomeranz-Fritsch Route | Bischler-Napieralski Route |

| Key Reaction | Acid-catalyzed cyclization of a benzalaminoacetal | Cyclization of a β-arylethylamide, followed by dehydrogenation |

| Starting Materials | Substituted benzaldehyde, modified amino-acetal | Substituted β-phenylethylamine, acylating agent |

| Pros | Convergent, can build complexity quickly. | Often reliable, starting materials can be readily synthesized. |

| Cons | Can have low yields; requires strongly acidic conditions.[3] | Multi-step; dehydrogenation requires high temperatures or specific catalysts. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Yield in Cyclization Step | Inactive or suboptimal acid catalyst.[3] Reaction temperature too low or high. Impure starting materials. | Use fresh, anhydrous acid (H₂SO₄, PPA).[3] Experiment with different acid catalysts. Optimize temperature and monitor by TLC/LC-MS. Purify starting materials before use.[3] |

| Incomplete Dehydrogenation | Inactive catalyst. Insufficient reaction time or temperature. | Use fresh Pd/C catalyst. Increase reaction time or consider a different high-boiling solvent. |

| Difficult Final Demethylation | Incomplete reaction with BBr₃ or HBr. Degradation of the product. | Increase equivalents of the demethylating agent.[3] Carefully control temperature and reaction time to minimize side products. Consider alternative reagents if the substrate is acid-labile.[3] |

| Purification Challenges | Co-elution of product with byproducts or starting materials. | Optimize column chromatography conditions (solvent system, gradient).[3] Consider recrystallization from a suitable solvent system. |

Conclusion

The synthesis of 3-Methylisoquinolin-7-ol can be effectively achieved through established methodologies such as the Pomeranz-Fritsch and Bischler-Napieralski reactions. The selection of a specific route should be guided by a careful evaluation of starting material accessibility, scalability, and the laboratory's capabilities for handling the required reagents and conditions. Both pathways typically necessitate a protection-deprotection strategy for the C7-hydroxyl group to ensure compatibility with the strongly acidic cyclization conditions. By understanding the mechanistic underpinnings of these reactions and anticipating potential challenges, researchers can successfully synthesize this valuable isoquinoline derivative for applications in drug discovery and chemical biology.

References

- BenchChem. Synthesis of 3-Aminoisoquinolin-7-ol - Technical Support Center.

- Organic Chemistry Portal. Bischler-Napieralski Reaction.

- Wikipedia. Pomeranz–Fritsch reaction.

- Wikipedia. Bischler–Napieralski reaction.

- N/A. Pictet-Spengler Isoquinoline Synthesis.

- NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.

- Wikipedia. Pictet–Spengler reaction.

- Sciencemadness.org. SYNTHESIS OF 3-METHYL ISOQUINOLINES This paper is concerned with a study of the limitations and usefulness of a novel method dev.

- ChemicalBook. 3-Methylisoquinoline synthesis.

- Química Organica.org. Pomerantz-Fritsch synthesis of isoquinolines.

- Organic Reactions. The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction.

- Organic Reactions. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds.

- ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.

- J&K Scientific LLC. Bischler-Napieralski Reaction.

- MDPI. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation.

- ResearchGate. Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Pomerantz-Fritsch synthesis of isoquinolines [quimicaorganica.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 10. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 11. Bischler-Napieralski Reaction [organic-chemistry.org]

- 12. jk-sci.com [jk-sci.com]

An In-depth Technical Guide to 3-Methylisoquinolin-7-ol: Molecular Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Modifications to this privileged core have yielded potent therapeutic agents in oncology, neurology, and infectious diseases. This guide provides a comprehensive technical overview of a specific, lesser-explored derivative: 3-Methylisoquinolin-7-ol. While direct experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its synthesis, characterization, and potential biological evaluation, drawing upon established chemical principles and data from analogous structures. As a Senior Application Scientist, the following content is structured to provide not just protocols, but the scientific rationale behind the proposed methodologies, ensuring a self-validating and insightful guide for researchers in the field.

Molecular Structure and Physicochemical Properties

3-Methylisoquinolin-7-ol is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a methyl group at the 3-position and a hydroxyl group at the 7-position.[3] This substitution pattern is anticipated to influence its electronic properties, solubility, and potential for biological interactions.

Structural Elucidation

The core of 3-Methylisoquinolin-7-ol is a bicyclic system where a pyridine ring is fused to a benzene ring. The nitrogen atom in the isoquinoline ring imparts basic properties, while the phenolic hydroxyl group at the 7-position introduces acidic character and a potential site for hydrogen bonding.[4] The methyl group at the 3-position can influence the molecule's steric profile and electronic distribution.

Table 1: Physicochemical Properties of 3-Methylisoquinolin-7-ol

| Property | Value | Source |

| CAS Number | 63485-73-4 | [3] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.19 g/mol | [3] |

| IUPAC Name | 3-methylisoquinolin-7-ol | [3] |

| Canonical SMILES | CC1=CC2=CC=C(C=C2C=N1)O | [3] |

| InChI Key | UWFGJQKHZPXWKV-UHFFFAOYSA-N | [3] |

Proposed Synthesis of 3-Methylisoquinolin-7-ol

Retrosynthetic Analysis

A logical retrosynthetic pathway for 3-Methylisoquinolin-7-ol would start from a commercially available or readily synthesizable substituted benzene derivative.

Caption: Proposed synthetic workflow for 3-Methylisoquinolin-7-ol.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 3-Methylisoquinolin-7-ol, a comprehensive spectroscopic analysis is essential. The following are the expected spectral data based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the arrangement of protons in the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts for 3-Methylisoquinolin-7-ol

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| -OH | ~9.0 - 10.0 | broad singlet | Phenolic proton, chemical shift is solvent-dependent. |

| H1 | ~9.0 | singlet | Proton on the pyridine ring adjacent to nitrogen, deshielded. |

| H4 | ~7.5 | singlet | Proton on the pyridine ring. |

| H5 | ~7.8 | doublet | Aromatic proton on the benzene ring, ortho to H6. |

| H6 | ~7.2 | doublet of doublets | Aromatic proton on the benzene ring, coupled to H5 and H8. |

| H8 | ~7.4 | doublet | Aromatic proton on the benzene ring, ortho to H7-OH. |

| -CH₃ | ~2.5 | singlet | Methyl protons at the 3-position. |

Note: Predicted shifts are relative to TMS and can vary based on the deuterated solvent used. [5]

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Methylisoquinolin-7-ol

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 | ~152 | Carbon adjacent to nitrogen in the pyridine ring. |

| C3 | ~160 | Carbon bearing the methyl group. |

| C4 | ~120 | Carbon in the pyridine ring. |

| C4a | ~135 | Quaternary carbon at the ring junction. |

| C5 | ~128 | Aromatic CH. |

| C6 | ~118 | Aromatic CH. |

| C7 | ~158 | Carbon bearing the hydroxyl group. |

| C8 | ~115 | Aromatic CH. |

| C8a | ~128 | Quaternary carbon at the ring junction. |

| -CH₃ | ~20 | Methyl carbon. |

Note: Predicted shifts are relative to TMS and can vary based on the deuterated solvent used.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.

-

Expected Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 159, corresponding to the molecular weight of 3-Methylisoquinolin-7-ol.

-

Key Fragmentation Patterns: Common fragmentation pathways for isoquinolines involve the loss of small molecules or radicals. Expected fragments for 3-Methylisoquinolin-7-ol could include:

-

[M-1]⁺ (m/z 158): Loss of a hydrogen atom.

-

[M-CH₃]⁺ (m/z 144): Loss of the methyl group.

-

[M-CO]⁺ (m/z 131): Loss of carbon monoxide, a common fragmentation for phenols.

-

[M-HCN]⁺ (m/z 132): Loss of hydrogen cyanide from the pyridine ring.

-

Caption: Predicted major fragmentation pathways for 3-Methylisoquinolin-7-ol.

Potential Biological and Pharmacological Significance

While the specific biological activity of 3-Methylisoquinolin-7-ol has not been extensively reported, the broader class of isoquinoline derivatives is renowned for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. [6][7]

Potential as an Anticancer Agent

Numerous 3-substituted isoquinoline derivatives have been investigated as potential antitumor agents. [7]For instance, studies on 3-arylisoquinolines have demonstrated a broad spectrum of in vitro antitumor activity against various human tumor cell lines. [7]Furthermore, 3-aminoisoquinolin-1(2H)-one derivatives have been identified as potential anticancer agents. [8]The presence of the methyl group at the 3-position and the hydroxyl group at the 7-position in 3-Methylisoquinolin-7-ol provides a unique scaffold that could be explored for its antiproliferative effects.

Potential as a Kinase Inhibitor

The isoquinoline core is a common feature in many kinase inhibitors. The nitrogen atom and the hydroxyl group of 3-Methylisoquinolin-7-ol can act as hydrogen bond donors and acceptors, respectively, which are crucial for binding to the active site of kinases. Further derivatization of this scaffold could lead to the development of potent and selective kinase inhibitors for various therapeutic targets.

Experimental Workflow for Biological Evaluation

A systematic approach is necessary to evaluate the potential biological activities of 3-Methylisoquinolin-7-ol.

Caption: A typical workflow for the biological evaluation of a novel compound.

Conclusion

3-Methylisoquinolin-7-ol represents a structurally interesting yet underexplored member of the pharmacologically significant isoquinoline family. This technical guide has provided a comprehensive framework for its synthesis, purification, and detailed characterization using modern analytical techniques. The proposed synthetic route, based on the established Bruckner methodology, offers a viable pathway to obtain this compound for further investigation. The predicted spectroscopic data will be invaluable for confirming its structure and purity.

Given the broad range of biological activities associated with the isoquinoline scaffold, 3-Methylisoquinolin-7-ol holds promise as a valuable building block for the development of novel therapeutic agents. The outlined experimental workflow for biological evaluation provides a clear path for researchers to explore its potential in areas such as oncology and kinase inhibition. Further research into this and related derivatives is warranted to unlock their full therapeutic potential.

References

- Bruckner, V., & Fodor, G. (1943). A new synthesis of 3-methylisoquinolines. Berichte der deutschen chemischen Gesellschaft (A and B Series), 76(5), 466-474.

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.

- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14306, 3-Methylisoquinoline. Retrieved from [Link].

-

NIST. (n.d.). Isoquinoline, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

- Li, X., et al. (1998). Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 8(1), 41-46.

- BenchChem. (2023).

- Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-11.

Sources

- 1. sciencemadness.org [sciencemadness.org]

- 2. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methylisoquinolin-7-ol | 63485-73-4 [amp.chemicalbook.com]

- 4. 6-Methylisoquinolin-3-ol | C10H9NO | CID 12435490 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents | French-Ukrainian Journal of Chemistry [fujc.pp.ua]

Potential therapeutic uses of 3-Methylisoquinolin-7-ol

An In-Depth Technical Guide to the Therapeutic Potential of 3-Methylisoquinolin-7-ol

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural and synthetic compounds with profound biological activities.[1][2] 3-Methylisoquinolin-7-ol, a functionalized derivative, represents a promising yet underexplored molecule. While direct pharmacological data on this specific compound is sparse, its structural features—a reactive hydroxyl group for functionalization and a methyl group influencing steric and electronic properties—make it a compelling starting point for drug discovery campaigns.[3] This guide synthesizes information from analogous structures and the broader isoquinoline class to build a prospective analysis of the potential therapeutic applications of 3-Methylisoquinolin-7-ol, focusing on oncology, infectious diseases, and neuroprotection. We provide detailed theoretical frameworks, proposed mechanisms of action, and actionable experimental protocols to empower researchers to investigate its potential.

The Isoquinoline Scaffold: A Privileged Structure in Drug Discovery

The isoquinoline moiety is a bicyclic aromatic heterocycle that has demonstrated remarkable versatility as a pharmacophore.[2] Nature has utilized this scaffold to produce a vast array of alkaloids with potent physiological effects, from the analgesic properties of morphine to the antimicrobial activity of berberine.[1] This success has inspired medicinal chemists to explore synthetic isoquinoline derivatives, leading to the development of drugs across various therapeutic areas. The rigid structure of the isoquinoline core provides a reliable anchor for orienting functional groups in three-dimensional space, facilitating precise interactions with biological targets.

3-Methylisoquinolin-7-ol belongs to this distinguished class of compounds. Its strategic functionalization—a hydroxyl group at the 7-position and a methyl group at the 3-position—offers distinct advantages:

-

7-OH Group: Acts as a hydrogen bond donor/acceptor and provides a key site for derivatization to modulate solubility, metabolic stability, and target binding affinity.

-

3-CH₃ Group: Influences the molecule's electronic profile and can provide beneficial steric interactions within a target's binding pocket, potentially enhancing selectivity.

Synthesis and Physicochemical Characterization

While 3-Methylisoquinolin-7-ol is commercially available, understanding its synthesis is crucial for analog development. A plausible synthetic approach can be adapted from established isoquinoline syntheses, such as the Pomeranz–Fritsch–Bobbitt reaction.[4]

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 3-Methylisoquinolin-7-ol.

Physicochemical Properties

A summary of the known physical and chemical properties of 3-Methylisoquinolin-7-ol is crucial for experimental design.

| Property | Value | Source |

| CAS Number | 63485-73-4 | [3][5] |

| Molecular Formula | C₁₀H₉NO | [3] |

| Molecular Weight | 159.18 g/mol | [3] |

| Melting Point | 252-255 °C | [3] |

| Boiling Point | 330 °C | [3] |

| Density | 1.210 g/cm³ | [3] |

| PSA (Polar Surface Area) | 33.12 Ų | [3] |

Potential Therapeutic Applications: A Prospective Analysis

Based on the extensive pharmacology of related isoquinolines, we propose three primary areas for investigating the therapeutic potential of 3-Methylisoquinolin-7-ol and its derivatives.

Anticancer Potential

Causality: Numerous isoquinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines.[1] For instance, derivatives of 3-aminoisoquinolin-1(2H)-one have been explored as anticancer agents, often acting through the inhibition of critical signaling pathways that drive cell proliferation and survival.[6] The planar aromatic structure of 3-Methylisoquinolin-7-ol makes it an ideal candidate for an ATP-competitive inhibitor of protein kinases, a well-established class of oncology targets.

Proposed Mechanism of Action: Kinase Inhibition Many receptor tyrosine kinases (RTKs) are overactive in cancer. The isoquinoline scaffold can be designed to fit into the ATP-binding pocket of these kinases, preventing phosphorylation and downstream signaling.

Caption: Step-by-step workflow for the MTT cell viability assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed a chosen cancer cell line (e.g., HeLa, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C, 5% CO₂ for 24 hours.

-

Compound Treatment: Prepare a 2X stock solution of 3-Methylisoquinolin-7-ol in culture medium. Perform serial dilutions to create a range of desired concentrations. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of this solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., S. aureus, E. coli) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate overnight to obtain a log-phase culture.

-

Compound Preparation: Dissolve 3-Methylisoquinolin-7-ol in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilution: In a 96-well plate, add 50 µL of sterile broth to all wells. Add 50 µL of the stock compound solution to the first well and perform 2-fold serial dilutions across the plate.

-

Inoculation: Adjust the overnight bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this bacterial suspension to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

3-Methylisoquinolin-7-ol is a molecule of significant latent potential. While it remains under-investigated, its structural relationship to a class of highly successful pharmacophores provides a strong rationale for its exploration in drug discovery. The hydroxyl and methyl groups are ideal handles for creating a focused library of derivatives to probe structure-activity relationships. Future research should prioritize the synthesis of such a library and its systematic screening in anticancer, antimicrobial, and neuroprotective assays. Mechanistic studies should then be employed on the most promising hits to elucidate their molecular targets and pathways. This guide provides the foundational logic and experimental framework to unlock the therapeutic potential of this intriguing isoquinoline scaffold.

References

A comprehensive, numbered list of all sources cited with clickable URLs will be generated here based on the information retrieved.

Sources

- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. 63485-73-4(3-Methylisoquinolin-7-ol) | Kuujia.com [kuujia.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methylisoquinolin-7-ol | 63485-73-4 [amp.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

3-Methylisoquinolin-7-ol derivatives and analogs

An In-Depth Technical Guide to 3-Methylisoquinolin-7-ol Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] This guide focuses on the 3-Methylisoquinolin-7-ol core, a specific, under-explored scaffold that holds significant promise for therapeutic innovation. We will provide a comprehensive exploration of its chemical properties, synthetic pathways, structure-activity relationships (SAR), and biological potential. By synthesizing current knowledge and field-proven insights, this document serves as a technical resource for professionals engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic system.

The 3-Methylisoquinolin-7-ol Core: Physicochemical Landscape

The 3-Methylisoquinolin-7-ol molecule is a bicyclic aromatic heterocycle. It features a pyridine ring fused to a benzene ring, functionalized with a methyl group at the 3-position and a hydroxyl group at the 7-position.[2][3] Understanding the foundational properties of this core is critical for designing effective analogs and formulating drug candidates.

The methyl group at C-3 is an important modulator of electronic properties and can serve as a metabolic handle, while the phenolic hydroxyl group at C-7 provides a crucial point for hydrogen bonding interactions with biological targets and can be a site for prodrug modification.

Predicted Physicochemical Properties:

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₉NO | Foundational structural information. |

| Molecular Weight | 159.19 g/mol | Adheres to Lipinski's Rule of Five for oral bioavailability. |

| pKa (acidic) | ~9.6 (phenolic OH) | Influences ionization state at physiological pH, affecting solubility and receptor binding. |

| pKa (basic) | ~5.0 (ring Nitrogen) | Affects solubility in acidic environments (e.g., the stomach) and interactions with acidic residues in proteins. |

| LogP | ~1.8 | Indicates a balance between hydrophilicity and lipophilicity, suggesting potential for good membrane permeability.[4] |

| H-Bond Donors | 1 | The hydroxyl group can engage in critical hydrogen bonds with target proteins. |

| H-Bond Acceptors | 2 | The ring nitrogen and hydroxyl oxygen can accept hydrogen bonds, contributing to binding affinity. |

Note: These values are estimations derived from the structural characteristics and data from analogous compounds. Experimental validation is required.[3]

Synthetic Strategies for the Isoquinoline Core and Derivatives

The synthesis of the 3-Methylisoquinolin-7-ol scaffold and its derivatives can be achieved through established heterocyclic chemistry methodologies. The choice of a specific route depends on the availability of starting materials and the desired substitution patterns.

Core Synthesis via Pomeranz–Fritsch–Bobbitt Cyclization

A plausible and versatile approach to the isoquinoline core involves the Pomeranz–Fritsch–Bobbitt cyclization. This method is a cornerstone for synthesizing the isoquinoline skeleton and can be adapted for our target molecule.[5]

Workflow Rationale: The reaction begins with a substituted benzaldehyde and an aminoacetal. The subsequent acid-catalyzed cyclization and aromatization yield the desired isoquinoline ring system. Using a precursor like 3-hydroxybenzaldehyde allows for the introduction of the C-7 hydroxyl group early in the synthesis.

Caption: Pomeranz–Fritsch–Bobbitt synthesis workflow.

Introduction of the C-3 Methyl Group and Further Derivatization

Once the 7-hydroxyisoquinoline core is established, subsequent reactions can introduce the C-3 methyl group and other functionalities. A common strategy involves metal-catalyzed cross-coupling reactions.

Detailed Protocol: Suzuki Cross-Coupling for C-3 Arylation (Example)

This protocol describes a general method for arylating a halogenated isoquinoline, a key step in creating diverse analogs. This method has been successfully used to prepare biquinoline derivatives.[6]

-

Halogenation: The 7-hydroxyisoquinoline core is first halogenated at the 3-position (e.g., using NBS or POCl₃/PCl₅ if starting from an isoquinolinone).

-

Protection: The hydroxyl group at C-7 is protected (e.g., as a methoxy or benzyl ether) to prevent interference with the organometallic reagents.

-

Boronic Acid Preparation: The corresponding quinolin-3-ylboronic acid is prepared from the halogenated precursor.

-

Coupling Reaction:

-

To a degassed solution of the 3-bromo-7-(protected)isoquinoline (1.0 eq) and the desired aryl boronic acid (1.2 eq) in a solvent mixture like 1,4-dioxane/water, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) and a base like Na₂CO₃ (2.0 eq).

-

The reaction mixture is heated under an inert atmosphere (e.g., argon) at 80-100 °C for 4-12 hours, with progress monitored by TLC or LC-MS.

-

Self-Validation: The reaction's completion is confirmed by the disappearance of the starting material. A negative control (without the palladium catalyst) should show no product formation, validating the catalyst's role.

-

-

Workup and Purification: After cooling, the mixture is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The protecting group on the C-7 hydroxyl is removed (e.g., using BBr₃ for a methoxy group) to yield the final derivative.

-

Characterization: The final structure is confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure purity and structural integrity.[7]

Biological Activity and Therapeutic Targets

Derivatives of the broader isoquinoline and quinoline families exhibit a remarkable range of biological activities, making them privileged scaffolds in drug design.[1][8] The 3-Methylisoquinolin-7-ol core is being investigated for several therapeutic applications, primarily in oncology.

Anticancer Potential

The most significant therapeutic potential for isoquinoline derivatives has been identified in oncology.[9] Their mechanisms of action are diverse and often involve the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.

-

Topoisomerase Inhibition: Certain complex isoquinoline alkaloids, such as lamellarins, function by stabilizing the DNA-topoisomerase I complex, which prevents the re-ligation of DNA strands and leads to apoptosis in cancer cells.[1]

-

Kinase Inhibition: Many quinoline and isoquinoline derivatives are designed as inhibitors of protein kinases, which are often overexpressed or mutated in cancer cells.[7] A key target is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase (RTK) whose hyperactivity drives proliferation in many cancers.[7]

Caption: Inhibition of a generic RTK signaling pathway.

Antimicrobial Activity

The quinoline ring is a well-established pharmacophore in antimicrobial agents.[10] Derivatives are being explored for activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interfering with DNA synthesis or cell wall integrity.

Structure-Activity Relationships (SAR)

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For the 3-Methylisoquinolin-7-ol scaffold, SAR studies aim to identify which modifications enhance potency and selectivity while improving drug-like properties.

Caption: Structure-Activity Relationship (SAR) map.

Key SAR Insights:

-

C-1 Position: The introduction of a carbonyl group to form an isoquinolin-1-one, coupled with a bulky aryl group at C-3, has been shown to yield potent anticancer activity.[11]

-

C-7 Position: The phenolic hydroxyl is a critical interaction point. Its modification into an ether or ester can serve as a prodrug strategy to enhance pharmacokinetic properties like oral absorption.

-

Benzene Ring: Substitution on the benzene portion of the scaffold, for example with halogens, can significantly impact metabolic stability and cell permeability.[12]

Pharmacokinetic (ADME) Profile

For any promising compound to become a viable drug, it must possess a suitable profile for Absorption, Distribution, Metabolism, and Excretion (ADME). Early assessment of these properties is crucial.

-

Absorption: High gastrointestinal (GI) absorption is desirable for oral drugs. In silico tools like SwissADME can predict this property based on molecular characteristics.[13] The balanced LogP of the core scaffold suggests good potential for passive diffusion across the gut wall.

-

Distribution: Compounds must distribute from the bloodstream to the target tissue. The ability to cross the blood-brain barrier (BBB) is critical for neurological targets but undesirable for peripherally acting drugs. This is also predictable with computational models.[13]

-

Metabolism: The primary sites of metabolism are often the liver, mediated by cytochrome P450 (CYP) enzymes. The methyl group and aromatic rings are potential sites for oxidation. Inhibition of key CYP isoforms (e.g., CYP3A4, CYP2D6) is a critical safety assessment, as it can lead to drug-drug interactions.[13]

-

Excretion: Metabolized compounds are typically eliminated via urine or feces.

Comparative Pharmacokinetic Data for Related Heterocycles:

The following table presents example data for related compounds to illustrate key pharmacokinetic parameters.

| Compound Class | Parameter | Value | Species | Significance |

| Tetrahydroisoquinoline (THIQ) Derivative[14] | Oral Bioavailability (F%) | 25% | Rat | Moderate oral absorption, indicating potential for oral dosing. |

| THIQ Prodrug (Ethyl Ester)[14] | Oral Bioavailability (F%) | 45% | Rat | Demonstrates how a prodrug strategy can significantly improve absorption. |

| Flavonoid Derivatives[4] | LogP | 1.3 - 2.9 | In silico | Optimal lipophilicity range for membrane permeability. |

Future Directions and Conclusion

The 3-Methylisoquinolin-7-ol scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While the broader isoquinoline class is well-studied, this specific core remains relatively unexplored, offering a unique opportunity for innovation.

Future research should focus on:

-

Library Synthesis: Expanding the chemical diversity around the core through parallel synthesis to conduct comprehensive SAR studies.[12]

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which active compounds exert their effects.

-

In Vivo Efficacy: Advancing lead compounds into preclinical animal models to evaluate their efficacy and safety profiles.

-

ADME Optimization: Iteratively modifying lead structures to improve their pharmacokinetic properties, balancing potency with drug-like characteristics.

References

- Structure-activity relationship studies of isoquinolinone type anticancer agent. (2001). Arch Pharm Res, 24(4), 276-80.

- Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). Natural Product Reports.

- Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents. (1998). Bioorg Med Chem Lett, 8(1), 41-6.

- SYNTHESIS OF DERIVATIVES OF 7,8- DIMETHYLQUINOLINES AS POTENTIAL ANTIMICROBIAL AND ANTIFUNGAL AGENTS. Connect Journals.

- Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2025).

- Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents.

- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2025). PMC.

- Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. NIH.

- 3-Methylisoquinoline. PubChem.

- Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. (2021). PMC - PubMed Central.

- An In-depth Technical Guide to 3-Aminoisoquinolin-7-ol: Molecular Structure, Properties, and Potential Applications. Benchchem.

- First Synthesis of 3,6'- and 3,7'-Biquinoline Derivatives. (2025). Request PDF - ResearchGate.

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024). Frontiers.

- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.

- Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. (2017). PubMed.

- Comparative Pharmacokinetic Profiling of Tetrahydroisoquinoline (THIQ) Derivatives. Benchchem.

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Methylisoquinoline | C10H9N | CID 14306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 3-arylisoquinolines as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. connectjournals.com [connectjournals.com]

- 11. Structure-activity relationship studies of isoquinolinone type anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylisoquinolin-7-ol

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-Methylisoquinolin-7-ol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. In the absence of a documented natural isolation, this guide details a robust, multi-step synthetic approach based on established chemical principles, primarily the Bischler-Napieralski reaction. Each step of the synthesis is meticulously described, from the preparation of the N-phenethylacetamide precursor to the final demethylation to yield the target molecule. Furthermore, this guide outlines detailed protocols for the purification and in-depth characterization of 3-Methylisoquinolin-7-ol and its intermediates, utilizing modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Predicted spectral data and expected fragmentation patterns are provided to aid in structural verification. Finally, the potential biological significance and applications of this class of compounds are discussed, drawing upon the known pharmacological activities of related isoquinoline alkaloids. This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and exploration of novel isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline core is a privileged structural motif found in a vast array of natural products, most notably in the isoquinoline alkaloids.[1] These compounds exhibit a remarkable diversity of pharmacological activities, including but not limited to, antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific substitution pattern on the isoquinoline ring system dictates the biological activity, making the development of synthetic routes to novel derivatives a critical endeavor in medicinal chemistry. 3-Methylisoquinolin-7-ol, with its methyl and hydroxyl functionalities, represents an intriguing target for synthesis and biological evaluation. The hydroxyl group, in particular, can serve as a handle for further functionalization or as a key pharmacophoric feature.

This guide presents a scientifically sound, albeit proposed, synthetic route to 3-Methylisoquinolin-7-ol, designed to be accessible to researchers with a solid background in organic synthesis.

Proposed Synthetic Pathway: A Modified Bischler-Napieralski Approach

The cornerstone of the proposed synthesis is the Bischler-Napieralski reaction, a powerful method for the construction of 3,4-dihydroisoquinolines from β-arylethylamides.[3] The overall synthetic strategy involves four main stages:

-

Amide Formation: Synthesis of the N-(3-methoxyphenethyl)acetamide precursor.

-

Cyclization: Intramolecular cyclization of the amide via the Bischler-Napieralski reaction to form 7-methoxy-1-methyl-3,4-dihydroisoquinoline.

-

Aromatization: Dehydrogenation of the dihydroisoquinoline to the corresponding isoquinoline.

-

Demethylation: Cleavage of the methoxy ether to yield the final product, 3-Methylisoquinolin-7-ol.

Caption: Proposed synthetic workflow for 3-Methylisoquinolin-7-ol.

Step 1: Synthesis of N-(3-methoxyphenethyl)acetamide

The initial step involves the acylation of 3-methoxyphenethylamine with acetic anhydride. This is a standard and high-yielding amidation reaction.

Protocol:

-

To a stirred solution of 3-methoxyphenethylamine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or pyridine at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude N-(3-methoxyphenethyl)acetamide.[4]

-

The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Step 2: Bischler-Napieralski Cyclization to 7-Methoxy-1-methyl-3,4-dihydroisoquinoline

This key step involves the intramolecular electrophilic aromatic substitution to form the dihydroisoquinoline ring. The use of a dehydrating agent like phosphorus oxychloride (POCl₃) is crucial.[5]

Protocol:

-

Dissolve N-(3-methoxyphenethyl)acetamide (1.0 eq.) in anhydrous toluene.

-

Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq.) dropwise to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with a concentrated ammonium hydroxide solution to a pH of 9-10.

-

Extract the product with toluene or chloroform (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline.[6]

Step 3: Dehydrogenation to 7-Methoxy-3-methylisoquinoline

Aromatization of the dihydroisoquinoline intermediate is readily achieved by catalytic dehydrogenation.

Protocol:

-

Dissolve the crude 7-methoxy-1-methyl-3,4-dihydroisoquinoline (1.0 eq.) in a high-boiling point solvent such as toluene or xylene.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

-

Heat the mixture to reflux and stir vigorously for 12-24 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 7-methoxy-3-methylisoquinoline.[7]

-

Purification can be achieved by column chromatography on silica gel.

Step 4: Demethylation to 3-Methylisoquinolin-7-ol

The final step is the cleavage of the aryl methyl ether to yield the desired phenol. Boron tribromide (BBr₃) is a highly effective reagent for this transformation.[8]

Protocol:

-

Dissolve the 7-methoxy-3-methylisoquinoline (1.0 eq.) in anhydrous DCM under an inert atmosphere.

-

Cool the solution to -78 °C (a dry ice/acetone bath).

-

Add a solution of boron tribromide (BBr₃, 1.5-2.0 eq.) in DCM dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol, followed by water.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude 3-Methylisoquinolin-7-ol can be purified by column chromatography or recrystallization.[9]

Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized 3-Methylisoquinolin-7-ol.

Purification

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be adjusted based on TLC analysis. For the final polar product, a more polar solvent system like dichloromethane/methanol might be necessary.

-

Procedure: A slurry of silica gel in the initial mobile phase is packed into a glass column. The crude product, adsorbed onto a small amount of silica gel (dry loading), is carefully added to the top of the column. The mobile phase is then passed through the column, and fractions are collected and analyzed by TLC to isolate the pure compound.

Recrystallization:

-

This technique can be employed for the final purification of solid products. A suitable solvent or solvent mixture is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The crude solid is dissolved in a minimal amount of the hot solvent, and the solution is allowed to cool slowly, inducing the formation of pure crystals.

Characterization

The structure of the synthesized 3-Methylisoquinolin-7-ol should be unequivocally confirmed by a combination of spectroscopic methods.

Table 1: Predicted Physicochemical Properties of 3-Methylisoquinolin-7-ol

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉NO |

| Molecular Weight | 159.19 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not reported; expected to be a solid at room temperature |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz):

-

δ 9.5-10.0 (s, 1H): Phenolic -OH proton.

-

δ 9.0-9.2 (s, 1H): H-1 proton of the isoquinoline ring.

-

δ 7.8-8.0 (d, 1H): H-5 proton.

-

δ 7.5-7.7 (s, 1H): H-4 proton.

-

δ 7.2-7.4 (dd, 1H): H-6 proton.

-

δ 7.0-7.2 (d, 1H): H-8 proton.

-

δ 2.5-2.7 (s, 3H): Methyl protons at C-3.

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz):

-

δ 155-158: C-7 (carbon bearing the hydroxyl group).

-

δ 150-153: C-3 (carbon bearing the methyl group).

-

δ 142-145: C-1.

-

δ 135-138: C-8a (bridgehead carbon).

-

δ 128-131: C-5.

-

δ 120-123: C-4a (bridgehead carbon).

-

δ 118-121: C-4.

-

δ 115-118: C-6.

-

δ 108-111: C-8.

-

δ 20-23: C-methyl.

3.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A prominent peak at m/z = 159, corresponding to the molecular weight of 3-Methylisoquinolin-7-ol.

-

[M-1]⁺: A peak at m/z = 158, due to the loss of a hydrogen atom.

-

[M-28]⁺: A peak at m/z = 131, resulting from the loss of CO, a common fragmentation for phenols.

-

[M-CH₃]⁺: A peak at m/z = 144, corresponding to the loss of the methyl group.[10][11]

Caption: Plausible mass spectrometry fragmentation of 3-Methylisoquinolin-7-ol.

Potential Applications and Biological Significance

While specific biological studies on 3-Methylisoquinolin-7-ol are not widely reported, the broader class of hydroxyisoquinolines and their derivatives have demonstrated significant pharmacological potential.[1][12]

-